Disodium benzene-1,2-dicarboxylic acid
Description
Disodium benzene-1,2-dicarboxylic acid (CAS 15968-01-1), also known as disodium phthalate, is the disodium salt of phthalic acid (benzene-1,2-dicarboxylic acid). Its molecular formula is C₈H₅Na₂O₄, with a molecular weight of 188.11 g/mol . Structurally, it features two deprotonated carboxylate groups coordinated with sodium ions, rendering it highly water-soluble. This ionic nature distinguishes it from neutral esters or anhydrides derived from phthalic acid.
Disodium phthalate is utilized in coordination chemistry to construct metal-organic frameworks (MOFs) and polymers. For example, it acts as a bridging ligand in indium(III)-based coordination polymers, forming 2D layered structures stabilized by hydrogen bonding and π-π interactions . It also serves as a precursor in synthesizing boron cluster anions for applications like boron neutron capture therapy (BNCT) .
Properties
Molecular Formula |
C8H6Na2O4+2 |
|---|---|
Molecular Weight |
212.11 g/mol |
IUPAC Name |
disodium;phthalic acid |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |
InChI Key |
HQWKKEIVHQXCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium benzene-1,2-dicarboxylic acid can be synthesized through the neutralization of benzene-1,2-dicarboxylic acid with sodium hydroxide. The reaction typically involves dissolving phthalic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt in crystalline form .
Industrial Production Methods
Industrial production of this compound often involves large-scale neutralization processes. The phthalic acid is produced through the catalytic oxidation of naphthalene or ortho-xylene, followed by neutralization with sodium hydroxide. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Disodium benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic anhydride.
Reduction: Reduction reactions can convert it into phthalic acid or other derivatives.
Substitution: It can undergo substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various metal salts can be used to replace sodium ions under controlled conditions.
Major Products Formed
Phthalic anhydride: Formed through oxidation.
Phthalic acid: Formed through reduction.
Metal phthalates: Formed through substitution reactions.
Scientific Research Applications
Disodium benzene-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of plasticizers, resins, and dyes, as well as in the manufacture of metal-organic frameworks (MOFs) for gas storage and separation
Mechanism of Action
The mechanism of action of disodium benzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. In industrial applications, its role as a chelating agent allows it to form stable complexes with metal ions, enhancing the properties of the final products .
Comparison with Similar Compounds
Phthalic Acid Esters
Phthalic acid esters (dialkyl phthalates) are widely used as plasticizers. Key examples include:
Key Differences :
- Solubility : Disodium phthalate is water-soluble due to its ionic nature, whereas esters are lipophilic .
- Stability : Esters are susceptible to hydrolysis under acidic/basic conditions, while disodium phthalate is stable in aqueous media.
- Applications : Esters dominate industrial plasticizer markets, while disodium phthalate is niche in materials science (e.g., MOFs) .
Monoalkyl Phthalates
Monoalkyl phthalates (e.g., mono-n-butyl phthalate) are intermediates in ester synthesis. Unlike disodium phthalate:
- Thermal Instability: Monoesters degrade under standard gas chromatography (GC) conditions, complicating analytical characterization .
- Synthesis : Produced via acid-catalyzed reactions of phthalic anhydride with alcohols, but rarely isolated due to instability .
Coordination Complexes
Disodium phthalate’s carboxylate groups enable diverse coordination modes with metals. For example:
- In(III)-1,2-BDC Polymer : Forms a 2D layered structure with octahedral In(III) centers and π-π interactions (centroid distance: 3.671 Å) .
- Cu(II) Complexes : Used in catalytic reactions, leveraging the ligand’s hemilabile properties .
In contrast, neutral phthalic acid (non-salt form) is less effective in forming stable coordination networks due to protonated carboxyl groups.
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